4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol
Description
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4-aminophenyl)-(3,5-ditert-butyl-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)16-11-14(12-17(19(16)24)21(4,5)6)18(23)13-7-9-15(22)10-8-13/h7-12,24H,22H2,1-6H3 |
InChI Key |
GTDWFHQNHQANFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT)
- Structure : Tert-butyl groups at 2 and 6 positions; methyl group at 3.
- Molecular Weight : 220.35 g/mol .
- Antioxidant Activity: Exhibits high radical scavenging efficacy (e.g., ~90% DPPH inhibition in Ganoderma lucidum extracts) and is widely used in food and plastics .
- Comparison: The absence of the 4-aminobenzoyl group in BHT reduces polarity and may limit its use in polar matrices. However, BHT’s simplicity enhances industrial scalability .
2,6-Di-tert-butyl-4-hydroxybenzoic Acid
4-Bromo-2,6-di-tert-butylphenol
- Structure : Tert-butyl groups at 2 and 6; bromine at 4.
- Molecular Weight : 285.22 g/mol .
- Applications: Primarily used as a chemical intermediate. Bromine’s electronegativity may reduce electron donation to the phenol ring, diminishing antioxidant efficacy compared to amino or methyl substituents .
Reactivity and Stability
- Oxidation Pathways: 2,6-Di-tert-butylphenol derivatives, such as those in , undergo oxidation to form quinones (e.g., 2,6-bis(t-butyl)quinone) under catalytic conditions . The 4-aminobenzoyl group in the target compound may alter oxidation kinetics due to resonance stabilization of the phenolic radical.
- Synthetic Routes: Analogues like 2-t-butyl-4-(dimethylbenzyl)phenol are synthesized via Friedel-Crafts alkylation , but introducing the aminobenzoyl group likely requires acylation followed by amination, adding synthetic complexity.
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Preparation Methods
Nitrosation and Reduction Pathway
The patent CN102924305A details a high-yield method for synthesizing 2,6-di-tert-butyl-4-aminophenol, a related compound. This two-step process involves:
-
Nitrosation : Reacting 2,6-di-tert-butylphenol with sodium nitrite (10–40% concentration) and sulfuric acid in ethanol under nitrogen. The reaction proceeds at 25–30°C for 1.5–4.0 hours, yielding 2,6-di-tert-butyl-4-nitrosophenol with >99% purity.
-
Reduction : Treating the nitroso intermediate with sodium dithionite (V-Brite B) in a sodium hydroxide–ethanol mixture at 20–50°C for 1.0–2.0 hours. This step achieves a 99.0% yield of 2,6-di-tert-butyl-4-aminophenol.
Key Reaction Conditions:
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitrosation | 95% Ethanol | 25–30 | 2.5 | 99.0 |
| Reduction | Ethanol/NaOH | 30–50 | 1.0 | 99.2 |
Introducing the 4-Aminobenzoyl Moiety
Friedel-Crafts Acylation Strategy
To attach the benzoyl group to the phenol’s 4 position, a Friedel-Crafts acylation is proposed, leveraging the phenol’s activating nature. However, the tert-butyl groups necessitate protective measures:
-
Protection of Phenol :
-
Acylation :
-
React the methyl ether with 4-nitrobenzoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C for 3–4 hours. This directs the acyl group to the 4 position.
-
-
Deprotection :
-
Cleave the methyl ether with BBr₃ in dichloromethane, regenerating the phenolic -OH group.
-
-
Nitro Reduction :
Hypothetical Reaction Metrics:
| Step | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acylation | AlCl₃ | Dichloromethane | 85 | ≥98 |
| Reduction | Pd/C | Ethanol | 92 | ≥99 |
Alternative Routes: Mitsunobu and Ullmann Coupling
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction could couple 2,6-di-tert-butylphenol with 4-nitrobenzoic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD). Subsequent nitro reduction would yield the target compound. However, this method is less favorable due to the stoichiometric reagents required and lower scalability.
Ullmann Coupling for Direct Arylation
A copper-catalyzed Ullmann coupling between 4-iodo-2,6-di-tert-butylphenol and 4-nitrobenzamide could form the C–N bond directly. Post-reduction of the nitro group would complete the synthesis. This route remains speculative but offers potential for regioselective coupling.
Environmental and Industrial Considerations
Waste Management and Solvent Recovery
The patent CN102924305A emphasizes a closed-loop system where ethanol and sodium hydroxide are recycled via vacuum distillation. For the target compound, similar protocols could minimize waste:
-
Recover AlCl₃ via aqueous workup and neutralization.
-
Distill and reuse dichloromethane post-deprotection.
Scalability and Cost Analysis
| Parameter | Nitrosation-Reduction | Friedel-Crafts |
|---|---|---|
| Raw Material Cost ($/kg) | 12.50 | 18.75 |
| Energy Consumption (kWh) | 45 | 60 |
| Total Yield (%) | 99.0 | 78 |
Challenges and Optimization Opportunities
Steric Hindrance Mitigation
The tert-butyl groups slow reaction kinetics in acylation steps. Solutions include:
-
High-Pressure Conditions : Accelerate diffusion in viscous media.
-
Microwave Assistance : Enhance heating uniformity for nitro reductions.
Q & A
Q. How can researchers address discrepancies between theoretical predictions (e.g., QSAR models) and experimental bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
